Welcome to the BenchChem Online Store!
molecular formula C10H12O3 B1293768 Ethyl phenoxyacetate CAS No. 2555-49-9

Ethyl phenoxyacetate

Cat. No. B1293768
M. Wt: 180.2 g/mol
InChI Key: MGZFVSUXQXCEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06846946B2

Procedure details

The three-necked 500 mL flask was filled with phenol (1.89 g, 20 millimoles, Aldrich, 99+%), sodium hydroxide (1.76 g, 50% w/w solution in water, 22 millimoles, Aldrich), sodium iodide (0.18 g, 1 millimole, Aldrich, 98%), and water (196.78 g) and immersed in the water bath kept at 60° C. The excess molar concentration of sodium hydroxide was 0.10. The mixture was stirred mechanically at 600 rpm. Next, the organic phase consisting of ethyl chloroacetate (9.84 g, 80 millimoles, Aldrich, 99%), Aliquat 336 (0.834 g, 2 millimoles, and 3-methylanisole (GC standard, 0.490 g, 4 millimoles, Aldrich, 99%) was introduced into the flask. The organic phase: aqueous phase weight ratio was 1:18. The stirring was continued at 60° C. for several hours. The aliquots were taken every 60-90 minutes and briefly centrifuged. The organic phase was injected into the GC instrument. The yield of ethyl phnoxyacetate after 390 minutes retention time was 18%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
196.78 g
Type
solvent
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[I-].[Na+].Cl[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].CC1C=C(OC)C=CC=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[O:7]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.76 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.18 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
196.78 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.84 g
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
0.49 g
Type
reactant
Smiles
CC=1C=C(C=CC1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred mechanically at 600 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 60° C
CONCENTRATION
Type
CONCENTRATION
Details
The excess molar concentration of sodium hydroxide
ADDITION
Type
ADDITION
Details
was introduced into the flask
WAIT
Type
WAIT
Details
The stirring was continued at 60° C. for several hours
WAIT
Type
WAIT
Details
The yield of ethyl phnoxyacetate after 390 minutes retention time was 18%
Duration
390 min

Outcomes

Product
Details
Reaction Time
75 (± 15) min
Name
Type
Smiles
O(C1=CC=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.